1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

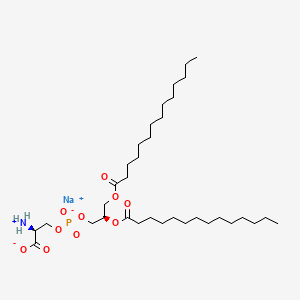

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt, also known as DMPS, is a type of phospholipid .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is predominantly present in the gram-positive bacterial membranes and comprises two chains . To mimic bacterial membranes, it is combined with zwitterionic phospholipids .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains 34 carbon atoms, 66 hydrogen atoms, 1 sodium atom, 10 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used as an internal standard for spiking serum lipid samples for liquid chromatography-mass spectroscopy analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has a molecular weight of 688.85 .Wissenschaftliche Forschungsanwendungen

Interaction with Metal Ions : Infrared and NMR studies have shown that 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) complexes with metal ions like Li+ and Ca2+, leading to conformational changes in the phospholipid. This is significant for understanding the molecular interactions in biological systems and drug delivery mechanisms (Casal, Hauser, Mantsch, & Paltauf, 1987).

Synthesis and NMR Characterization : The chemical synthesis and NMR characterization of DMPS and its derivatives have been crucial for exploring its properties and applications in various fields, including the development of targeted drug delivery systems (Browning & Seelig, 1979).

Antibacterial Properties : DMPS has been studied for its interaction with antibacterial agents, highlighting its potential application in developing new antibacterial treatments and understanding the mechanism of action of these agents (Sautrey et al., 2011).

Effect on Polymer Phases in Liposomes : Research on the impact of phospholipid chain length and head group, including DMPS, on β-phase formation in polymers solubilized in liposomes, can be instrumental in the fields of polymer science and drug delivery systems (Tapia et al., 2013).

Interaction with Porphyrins : The interaction between DMPS and hydrophobically modified porphyrins, relevant for applications in photodynamic therapy, was explored. This research is significant for the development of new treatment methods in oncology (Ramos et al., 2010).

Selective Interactions with Lipid Membranes : Studies on the selective interactions of DMPS with cationic compounds provide insights into the development of antibacterial agents and help understand the bacterial membrane targeting mechanisms (Korchowiec et al., 2016).

Molecular Dynamics and Structure Analysis : Molecular dynamics and X-ray reflectivity studies of DMPS monolayers offer insights into the molecular structure of lipid layers, which is crucial for the development of membrane models and drug delivery systems (Ermakov et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQBWBFNCFHLO-MFABWLECSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65NNaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677079 |

Source

|

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105405-50-3 |

Source

|

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the anionic nature of DMPS influence its interactions with cationic molecules?

A: DMPS, being an anionic lipid, exhibits a strong affinity for cationic molecules. Research has shown that cationic compounds like tetra-p-guanidinoethylcalix[4]arene (CX1) and its building block, p-guanidinoethylphenol (mCX1), demonstrate significant accumulation near DMPS monolayers. [] This attraction stems from the electrostatic interactions between the negatively charged phosphate group on DMPS and the positively charged guanidinium groups on CX1 and mCX1. Conversely, these cationic molecules show negligible adsorption to neutral lipid monolayers. This highlights the crucial role of electrostatic interactions in governing the interactions between DMPS and cationic compounds. []

Q2: Can the length of the lipid chains in a membrane impact the interaction with compounds like poly(9,9-dioctylfluorene) (PFO)?

A: Yes, the length of the alkyl chains in phospholipids can influence their interactions with compounds like PFO. Research indicates that PFO can be encapsulated within liposomes formed by various phospholipids, including DMPS. [] Interestingly, the study observed that varying the alkyl chain length of the phospholipids, such as using DMPC (dimyristoyl), DLPC (didodecanoyl), or DPPC (dipalmitoyl), affected the yield of the PFO β-phase. [] This suggests that the packing density and fluidity of the lipid bilayer, influenced by the alkyl chain length, play a role in modulating the interactions between PFO and the surrounding lipid environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)